Phosphate de tris(4-tert-butylphényle)

Vue d'ensemble

Description

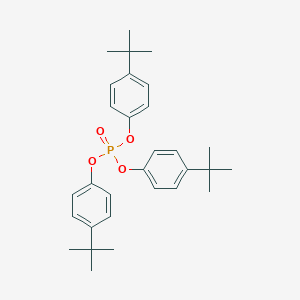

Tris(4-tert-butylphenyl) phosphate: is an organophosphorus compound with the molecular formula C30H39O4P . It is known for its application as a flame retardant and plasticizer in various industrial processes. This compound is characterized by its high thermal stability and chemical resistance, making it suitable for use in high-performance materials.

Applications De Recherche Scientifique

Flame Retardant

T4tBPPP is primarily used as a flame retardant in polymers and plastics. Its high thermal stability allows materials to withstand elevated temperatures without degrading. This property is crucial for applications in:

- Electrical Insulation : Used in cables and electronic devices to prevent ignition.

- Building Materials : Incorporated into construction materials to enhance fire safety.

Plasticizer

In the industrial sector, T4tBPPP serves as a plasticizer, improving the flexibility and durability of plastic materials. It is utilized in:

- Coatings and Adhesives : Enhances the performance of adhesives used in construction and automotive industries.

- Sealants : Improves the elasticity of sealants used in various applications.

Biological Research

Emerging studies have investigated T4tBPPP's effects on biological systems, particularly regarding its interactions with cellular processes. Notable findings include:

- Cellular Impact : Studies indicate that T4tBPPP may influence metabolic pathways related to phospholipids through inhibition of secretory phospholipase A2 (sPLA2), leading to potential anti-inflammatory effects.

- Drug Delivery Systems : Due to its chemical stability, T4tBPPP is being explored for use in drug delivery applications.

Data Table: Comparison of Applications

| Application Type | Specific Uses | Benefits |

|---|---|---|

| Flame Retardant | Electrical insulation, building materials | High thermal stability, fire safety |

| Plasticizer | Coatings, adhesives, sealants | Enhanced flexibility and durability |

| Biological Research | Cellular process studies, drug delivery | Potential anti-inflammatory effects |

Case Study 1: Flame Retardant Efficacy

A study conducted on various organophosphate flame retardants demonstrated that T4tBPPP exhibited superior flame-retardant properties compared to traditional alternatives. The research highlighted its effectiveness in reducing flammability in polymer composites used for electrical insulation .

Case Study 2: Toxicological Assessment

A comprehensive review assessed the safety of T4tBPPP when used in consumer products, particularly focusing on its presence in foam materials for children's car seats. The study found that while T4tBPPP enhances fire safety, it raises concerns regarding potential human exposure through inhalation .

Mécanisme D'action

Target of Action

Tris(4-tert-butylphenyl) phosphate, also known as AO168, is a novel organophosphate ester . The primary target of AO168 is secretory Phospholipase A2 (sPLA2) . sPLA2 is an enzyme that plays a crucial role in the metabolism of phospholipids, and it is involved in various physiological and pathological processes, including inflammation .

Mode of Action

AO168 exerts its action by inhibiting the activity of sPLA2 . This inhibition is achieved through molecular docking, a process where AO168 binds to the active site of sPLA2, preventing it from catalyzing the hydrolysis of phospholipids .

Biochemical Pathways

The inhibition of sPLA2 by AO168 affects the metabolic pathways of phospholipids . Since sPLA2 is responsible for the hydrolysis of phospholipids to produce fatty acids and lysophospholipids, its inhibition by AO168 can disrupt these metabolic pathways, leading to a decrease in the production of these metabolites .

Result of Action

The inhibition of sPLA2 by AO168 has been associated with anti-inflammatory effects . A study has also reported that acute exposure to ao168 can cause cardiotoxicity in zebrafish larvae, indicating potential adverse effects of ao168 .

Action Environment

AO168 is prevalent and abundant in the environment, posing exposure risks to ecological and public health . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of AO168. For instance, high temperatures could potentially lead to the degradation of AO168, reducing its efficacy. On the other hand, certain environmental contaminants could potentially interact with AO168, influencing its action and toxicity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(4-tert-butylphenyl) phosphate is typically synthesized through the reaction of 4-tert-butylphenol with phosphoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3C6H5C(CH3)3+H3PO4→C6H5C(CH3)3O3P+3H2O

Industrial Production Methods: In industrial settings, the production of tris(4-tert-butylphenyl) phosphate involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Tris(4-tert-butylphenyl) phosphate can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: This compound can be reduced under specific conditions to yield different reduced forms.

Substitution: It can participate in substitution reactions where one or more of its phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphates, while substitution can result in the formation of different phenyl derivatives.

Comparaison Avec Des Composés Similaires

- Triphenyl phosphate

- Tris(2,4-di-tert-butylphenyl) phosphate

- Tris(4-nitrophenyl) phosphate

Comparison: Tris(4-tert-butylphenyl) phosphate is unique due to its high thermal stability and chemical resistance compared to other similar compounds. For example, tris(2,4-di-tert-butylphenyl) phosphate also exhibits high stability but may have different reactivity and applications. Triphenyl phosphate, on the other hand, is less thermally stable and is used in different industrial applications.

Activité Biologique

Tris(4-tert-butylphenyl) phosphate (TBPP), an organophosphorus compound with the molecular formula , is widely recognized for its applications as a flame retardant and plasticizer. However, its biological activity has garnered significant attention due to its potential effects on cellular processes and interactions with biological systems. This article explores the biological activity of TBPP, focusing on its mechanisms of action, toxicity, and ecological implications.

Overview of TBPP

- IUPAC Name : Tris(4-tert-butylphenyl) phosphate

- CAS Number : 78-33-1

- Molecular Weight : 469.63 g/mol

TBPP is synthesized through the reaction of 4-tert-butylphenol with phosphoric acid, leading to a stable organophosphate ester. Its structure contributes to its high thermal stability and resistance to chemical degradation, making it suitable for various industrial applications.

TBPP primarily acts by inhibiting secreted phospholipase A2 (sPLA2), an enzyme involved in the metabolism of phospholipids. The inhibition of sPLA2 has been associated with anti-inflammatory effects, suggesting that TBPP may play a role in modulating inflammatory responses in biological systems .

Toxicological Studies

Recent studies have highlighted the cardiotoxic effects of TBPP in aquatic organisms, particularly zebrafish (Danio rerio). Acute exposure to TBPP has been shown to induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—resulting in impaired cardiac morphology and function . Key findings from these studies include:

- Concentration Levels : Significant cardiotoxic effects were observed at concentrations of 10 and 100 μg/L over a five-day exposure period.

- Cardiac Impairments : Decreased heart rate, stroke volume, and cardiac output were noted, along with pericardial edema and ventricular hypertrophy.

- Mechanistic Insights : The interaction between TBPP and transferrin receptor 1 facilitates iron transport into cells, leading to increased oxidative stress and subsequent ferroptosis .

Safety and Environmental Impact

Despite its industrial utility, TBPP poses potential risks to human health and the environment. Its widespread use raises concerns regarding bioaccumulation and long-term ecological effects. Toxicological assessments indicate that while acute toxicity levels are relatively low, chronic exposure may lead to adverse health outcomes.

Summary of Toxicity Findings

Case Study 1: Cardiotoxicity in Zebrafish

A study conducted on zebrafish larvae demonstrated that exposure to TBPP resulted in significant cardiac impairments. The research utilized transcriptomic analysis to elucidate the pathways affected by TBPP exposure, revealing a strong correlation between iron overload and ferroptosis induction.

Case Study 2: Environmental Persistence

Research indicates that TBPP is persistent in aquatic environments, raising concerns about its long-term ecological impact. Studies have shown limited degradation under natural conditions, suggesting that it may accumulate in sediments and organisms .

Propriétés

IUPAC Name |

tris(4-tert-butylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39O4P/c1-28(2,3)22-10-16-25(17-11-22)32-35(31,33-26-18-12-23(13-19-26)29(4,5)6)34-27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORSVOJSXMHDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)OC3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051466 | |

| Record name | Tris(4-tert-butylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78-33-1 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(p-t-butylphenyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-tert-butylphenyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(4-tert-butylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(p-tert-butylphenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHATE, TRIS(TERT-BUTYLPHENYL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7657453VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(P-T-BUTYLPHENYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the significance of Tris(4-tert-butylphenyl) phosphate in consumer products, and what potential exposure risks does it pose?

A1: Tris(4-tert-butylphenyl) phosphate is an organophosphate flame retardant (OPFR) detected in the foam materials of children's car seats. [] While its use enhances fire safety, it raises concerns about potential exposure, particularly through inhalation. [] Although Tris(4-tert-butylphenyl) phosphate was only found in one out of eight foam samples in the study, its presence highlights the broader use of OPFRs in consumer products and the need to understand their potential impact on human health and indoor air quality.

Q2: How does the emission of Triethyl phosphate (TEP), another organophosphate flame retardant, differ from Tris(4-tert-butylphenyl) phosphate in car seat materials?

A2: The research primarily focuses on Triethyl phosphate (TEP) emission due to its relatively high vapor pressure compared to other detected OPFRs, including Tris(4-tert-butylphenyl) phosphate. [] While both compounds can potentially off-gas from car seat materials, TEP's higher vapor pressure suggests it's more likely to contribute to vehicle air pollution and inhalation exposure. [] Further research is needed to quantify the specific emission rates and potential health risks associated with Tris(4-tert-butylphenyl) phosphate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.